molecular formula C22H18FN3O2S B2578758 N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207023-51-5

N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B2578758
CAS RN: 1207023-51-5
M. Wt: 407.46
InChI Key: OUAQCWFUIFTXKN-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H18FN3O2S and its molecular weight is 407.46. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

Compounds within the structural class of pyrazolo[1,5-a]pyrimidines, similar to the one , have been reported as selective ligands for the translocator protein (18 kDa) (TSPO), which is implicated in neuroinflammation and other pathological states. For instance, the radiosynthesis of [18F]PBR111, a compound closely related to the chemical structure of interest, has been developed for imaging TSPO with positron emission tomography (PET), offering potential applications in neurological disease diagnosis and research (Dollé et al., 2008).

Investigation of Heterocyclic Compounds

Research on heterocyclic derivatives, such as the synthesis of novel pyrazolo[1,5-a]pyrimidines as TSPO ligands, underscores the significant role of these compounds in neuroinflammation and potentially neurodegenerative disease research. These compounds, by virtue of their structural attributes, exhibit high affinity for TSPO, marking them as promising candidates for in vivo neuroimaging and therapeutic interventions (Damont et al., 2015).

Synthesis and Antimicrobial Activity

The exploration of heterocyclic compounds extends to antimicrobial activity, where structures incorporating thieno[2,3-d]pyrimidines have been synthesized and evaluated for their potential against various microbial strains. This research avenue highlights the versatility of such compounds in addressing critical public health concerns related to infectious diseases (Kerru et al., 2019).

Fluorescence Binding Studies

Further, studies on p-hydroxycinnamic acid derivatives, including those with pyrimidin-2-yl motifs, investigated fluorescence binding with bovine serum albumin, offering insights into the interaction mechanisms of these compounds with biological macromolecules. Such studies are crucial for understanding the bioavailability and pharmacokinetic properties of therapeutic agents (Meng et al., 2012).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S/c1-13-4-3-5-18(14(13)2)25-19(27)10-26-12-24-20-17(11-29-21(20)22(26)28)15-6-8-16(23)9-7-15/h3-9,11-12H,10H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAQCWFUIFTXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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